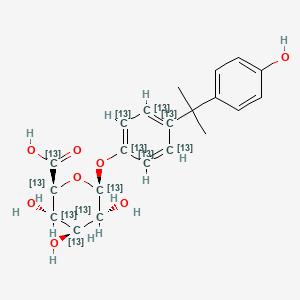
2-Chloro-4-methoxy-3,5-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,5-dimethyl-4-methoxy pyridine hydrochloride is an important intermediate in the pharmaceutical industry. This compound is primarily used in the synthesis of Omeprazole, a widely used antiulcer agent . Its chemical structure consists of a pyridine ring with chlorine, methoxy, and methyl substituents, making it a versatile compound in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dimethyl-4-methoxy pyridine hydrochloride typically involves the reaction of 2-chloromethyl-pyridine derivatives with other chemical reagents. One common method includes the use of sodium methoxide as a strong base to facilitate the reaction . Another approach involves the use of Grignard reagents to add substituents to the pyridine ring, followed by treatment with acetic anhydride or dimethylformamide .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-3,5-dimethyl-4-methoxy pyridine hydrochloride often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3,5-dimethyl-4-methoxy pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Condensation Reactions: It can react with imidazole-2-thione or pyrimidine-2-thiol to form methylsulphinyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, Grignard reagents, and acetic anhydride . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further used in the synthesis of pharmaceutical compounds like Omeprazole .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,5-dimethyl-4-methoxy pyridine hydrochloride has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Its primary application is in the synthesis of Omeprazole, an antiulcer agent.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3,5-dimethyl-4-methoxy pyridine hydrochloride involves its role as an intermediate in the synthesis of Omeprazole. Omeprazole works by inhibiting the proton pump in the stomach lining, reducing the production of gastric acid . The molecular targets include the H+/K+ ATPase enzyme, which is responsible for acid secretion in the stomach .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Esomeprazole: Another proton pump inhibitor used to treat acid-related disorders.
3,5-Dimethyl-4-methoxy-2-pyridinemethanol: A related compound with similar chemical properties.
Ufiprazole: A compound with similar pharmacological effects.
Uniqueness
2-Chloro-3,5-dimethyl-4-methoxy pyridine hydrochloride is unique due to its specific structure, which allows it to be a crucial intermediate in the synthesis of Omeprazole. Its ability to undergo various chemical reactions and form stable intermediates makes it valuable in pharmaceutical research and production .
Eigenschaften
Molekularformel |
C8H10ClNO |
|---|---|
Molekulargewicht |
171.62 g/mol |
IUPAC-Name |
2-chloro-4-methoxy-3,5-dimethylpyridine |
InChI |
InChI=1S/C8H10ClNO/c1-5-4-10-8(9)6(2)7(5)11-3/h4H,1-3H3 |
InChI-Schlüssel |
QXMOXSSBNNOMEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine](/img/structure/B13402848.png)


![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B13402870.png)
![(3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13402876.png)
![1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene](/img/structure/B13402883.png)
![(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B13402888.png)
![(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium](/img/structure/B13402902.png)


![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)

